Ac-Gln-Thr-Ala-Pro-Val-Pro-Met-Pro-Asp-Leu-Lys-Asn-Val-Lys-Ser-Lys-Ile-Gly-Ser-Thr-Glu-Asn-Leu-Lys-His-Gln-Pro-Gly-Gly-Gly-Lys-OH.TFA
Description
Ac-Gln-Thr-Ala-Pro-Val-Pro-Met-Pro-Asp-Leu-Lys-Asn-Val-Lys-Ser-Lys-Ile-Gly-Ser-Thr-Glu-Asn-Leu-Lys-His-Gln-Pro-Gly-Gly-Gly-Lys-OH.TFA is a synthetic 34-residue peptide featuring an acetylated N-terminus and a C-terminal trifluoroacetic acid (TFA) salt. The TFA counterion enhances solubility in aqueous and organic solvents, a critical feature for experimental applications like HPLC purification .
Properties
IUPAC Name |
(2S)-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-6-aminohexanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C143H240N42O45S.C2HF3O2/c1-16-75(10)114(135(221)157-67-109(198)162-96(68-186)130(216)181-116(78(13)189)138(224)167-86(42-45-110(199)200)120(206)173-93(60-104(151)193)126(212)170-90(57-71(2)3)123(209)163-81(31-17-22-47-144)117(203)172-92(59-80-63-153-70-158-80)125(211)168-87(41-44-103(150)192)140(226)183-53-27-36-98(183)131(217)156-65-107(196)154-64-106(195)155-66-108(197)161-89(143(229)230)35-21-26-51-148)179-121(207)84(34-20-25-50-147)165-129(215)97(69-187)176-119(205)83(33-19-24-49-146)166-136(222)112(73(6)7)177-128(214)94(61-105(152)194)174-118(204)82(32-18-23-48-145)164-124(210)91(58-72(4)5)171-127(213)95(62-111(201)202)175-133(219)99-37-29-54-184(99)141(227)88(46-56-231-15)169-132(218)100-38-30-55-185(100)142(228)113(74(8)9)178-134(220)101-39-28-52-182(101)139(225)76(11)159-137(223)115(77(12)188)180-122(208)85(160-79(14)190)40-43-102(149)191;3-2(4,5)1(6)7/h63,70-78,81-101,112-116,186-189H,16-62,64-69,144-148H2,1-15H3,(H2,149,191)(H2,150,192)(H2,151,193)(H2,152,194)(H,153,158)(H,154,196)(H,155,195)(H,156,217)(H,157,221)(H,159,223)(H,160,190)(H,161,197)(H,162,198)(H,163,209)(H,164,210)(H,165,215)(H,166,222)(H,167,224)(H,168,211)(H,169,218)(H,170,212)(H,171,213)(H,172,203)(H,173,206)(H,174,204)(H,175,219)(H,176,205)(H,177,214)(H,178,220)(H,179,207)(H,180,208)(H,181,216)(H,199,200)(H,201,202)(H,229,230);(H,6,7)/t75-,76-,77+,78+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,112-,113-,114-,115-,116-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJMPPBWSMLNCU-XQURFICQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CCSC)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCSC)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C145H241F3N42O47S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin. Each subsequent amino acid is then added in a stepwise manner, with the use of protecting groups to prevent unwanted side reactions. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Industrial Production Methods
In an industrial setting, the production of this peptide can be scaled up using automated peptide synthesizers. These machines can handle the repetitive steps of SPPS with high precision and efficiency. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide or methionine sulfone, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
This peptide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems or as a component of vaccines.
Industry: Utilized in the development of biosensors, diagnostic assays, and other biotechnological applications.
Mechanism of Action
The mechanism of action of this peptide depends on its specific sequence and the context in which it is used. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can trigger various cellular responses, including signal transduction, gene expression, or metabolic changes. The pathways involved are often complex and can vary depending on the peptide’s structure and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Peptides
Key Observations:
- Proline Density: The target peptide (6 Pro residues) shares a high proline content with α2-antiplasmin-derived peptides (e.g., Pro-Pro-Gly-Val-Cys-Ser-Arg ) and dogfish ACTH (4 Pro residues ). Proline-rich regions often confer resistance to proteolysis and stabilize secondary structures like polyproline helices.
- Lysine Clusters: The target peptide’s six lysine residues align with cationic motifs in dogfish ACTH (6 Lys) and H-Met-Glu-Val-Gly-Trp-Tyr-Arg-Pro-Pro-Phe-Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly-Lys-OH (2 Lys). Such clusters may mediate interactions with anionic surfaces (e.g., cell membranes or nucleic acids).
Functional and Mechanistic Comparisons
Protease Inhibition Potential
The target peptide’s sequence shares partial homology with α2-antiplasmin (α2AP), a plasmin inhibitor. Notably, α2AP’s low homology with serpins like antithrombin III implies the target peptide may belong to a distinct inhibitor class.
Transport and Bioavailability
Shorter peptides like VLPVP (Val-Leu-Pro-Val-Pro) are absorbed via paracellular transport in Caco-2 models, with efflux mediated by multidrug resistance-associated protein 2 (MRP2) . In contrast, the target peptide’s larger size (34 residues) likely limits passive diffusion, necessitating active transport or formulation enhancements (e.g., nanoparticle encapsulation).
Biological Activity
The compound Ac-Gln-Thr-Ala-Pro-Val-Pro-Met-Pro-Asp-Leu-Lys-Asn-Val-Lys-Ser-Lys-Ile-Gly-Ser-Thr-Glu-Asn-Leu-Lys-His-Gln-Pro-Gly-Gly-Gly-Lys-OH.TFA is a synthetic peptide with potential biological activities that merit detailed exploration. This article synthesizes findings from various studies to elucidate its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
-
Antioxidant Activity :
- Peptides similar to Ac-Gln-Thr-Ala-Pro-Val-Pro-Met have been shown to exhibit significant antioxidant properties. The presence of hydrophobic amino acids in their structure enhances solubility and interaction with free radicals, allowing for effective proton donation to neutralize reactive species .
- Anti-inflammatory Effects :
-
ACE Inhibition :
- Peptides derived from food sources have demonstrated angiotensin-converting enzyme (ACE) inhibitory activity, which is crucial for managing hypertension. The structure of Ac-Gln-Thr-Ala-Pro-Val-Pro-Met may facilitate binding to ACE, thus inhibiting its activity and offering cardiovascular protection .
Case Studies
-
Antitumor Activity :
- A study highlighted the antitumor potential of peptides with similar sequences. The mechanism involved ribonucleolytic activity, which was essential for antiproliferative effects against cancer cells. The structural similarity suggests that Ac-Gln-Thr-Ala-Pro-Val-Pro-Met could possess comparable antitumor properties .
- In Vivo Studies :
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Proton donation to radicals | |
| Anti-inflammatory | Cytokine modulation | |
| ACE Inhibition | Binding to ACE active sites | |
| Antitumor | Ribonucleolytic activity |
Structural Insights
The peptide's sequence contains several hydrophobic and charged residues, which are critical for its biological function. The arrangement of these residues contributes to the peptide's stability and interaction with biological membranes.
Toxicity Profile
Preliminary studies suggest that the toxicity of Ac-Gln-Thr-Ala-Pro-Val-Pro-Met is low, making it a candidate for therapeutic applications. However, comprehensive toxicity assessments are necessary to confirm safety in clinical settings.
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with Ac-Gln-Thr-Ala-Pro-Val-Pro-Met. Potential studies could focus on:
- Detailed pharmacokinetic profiles.
- Long-term effects in animal models.
- Mechanistic studies elucidating pathways affected by the peptide.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
